1-Furan-3-yl-cyclopropanol
Description
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Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(furan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H8O2/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 |
InChI Key |
XJTKEHLYWMCNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=COC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Furan-3-yl-cyclopropanol: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 1-Furan-3-yl-cyclopropanol, a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. By combining a furan moiety, a critical pharmacophore in numerous drugs, with the unique stereoelectronic properties of a cyclopropanol ring, this compound represents a novel scaffold for exploring new chemical space. This document delves into its structure, proposed synthesis, predicted properties, and potential applications, offering field-proven insights grounded in established chemical principles.
Introduction: The Strategic Combination of Furan and Cyclopropanol
The furan ring is a five-membered aromatic heterocycle that is a core structural component in a multitude of pharmacologically active compounds.[1][2][3][4] Its ability to act as a bioisostere for phenyl rings, while offering distinct electronic and solubility characteristics, makes it a valuable motif in drug design.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5]
On the other hand, the cyclopropane ring, particularly in the form of cyclopropanol, introduces a unique three-dimensional architecture and reactivity profile.[6][7] The inherent ring strain (approximately 28 kcal/mol) of the cyclopropane ring makes cyclopropanols susceptible to synthetically useful ring-opening reactions, acting as equivalents of homoenolates.[8][9] In medicinal chemistry, the cyclopropane motif is often employed to enhance metabolic stability, improve binding potency, and confer conformational rigidity.[6][7]
The strategic fusion of these two moieties in this compound creates a bifunctional molecule with significant potential as a versatile building block for the synthesis of novel chemical entities.
Chemical Structure and Inherent Properties
The structure of this compound consists of a cyclopropanol ring where the hydroxyl-bearing carbon is directly attached to the C3 position of a furan ring.
Caption: Chemical structure of this compound.
The molecule's properties are dictated by the interplay between the aromatic, electron-rich furan ring and the strained, reactive cyclopropanol group. The furan ring is prone to electrophilic substitution, typically at the more reactive C2 and C5 positions.[10] The cyclopropanol moiety is known for its ability to undergo ring-opening reactions under acidic, basic, or radical conditions, providing pathways to various functionalized linear ketones.[8][9]
Synthesis Strategy: The Kulinkovich Reaction
A robust and highly effective method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[11][12][13] This reaction involves the treatment of a carboxylic acid ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[12][14]
For the synthesis of this compound, a suitable starting material would be an ester of furan-3-carboxylic acid, such as methyl furan-3-carboxylate.
Proposed Reaction Mechanism
The generally accepted mechanism for the Kulinkovich reaction proceeds through the formation of a key titanacyclopropane intermediate.[11][12]
-
Formation of Dialkyltitanium Species: Two equivalents of a Grignard reagent (e.g., Ethylmagnesium bromide) react with the titanium(IV) isopropoxide catalyst to form a transient dialkyltitanium complex.
-
β-Hydride Elimination: This unstable complex undergoes rapid β-hydride elimination to produce an alkane (ethane) and the reactive titanacyclopropane intermediate.[12][15]
-
Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the carbonyl group of the methyl furan-3-carboxylate.[12] This involves a double alkylation process.
-
Cyclopropanol Formation: The reaction proceeds through an oxatitanacyclopentane intermediate, which rearranges and ultimately forms the magnesium salt of the cyclopropanol product.[11]
-
Workup: Aqueous acidic workup protonates the alkoxide to yield the final this compound product.[15]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Materials: Methyl furan-3-carboxylate, Magnesium turnings, Ethyl bromide, Titanium(IV) isopropoxide, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Prepare Ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (Argon or Nitrogen).
-
In a separate flask under an inert atmosphere, dissolve methyl furan-3-carboxylate in anhydrous THF.
-
Cool the ester solution to 0 °C.
-
Add titanium(IV) isopropoxide to the ester solution, followed by the slow, dropwise addition of the prepared Ethylmagnesium bromide solution (approximately 2.2 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield pure this compound.
-
Predicted Physicochemical and Spectroscopic Properties
Physical Properties (Predicted)
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₈O₂ | Based on chemical structure. |
| Molecular Weight | 124.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Typical for small, functionalized organic molecules.[10] |
| Boiling Point | ~180-220 °C | Higher than furan (31°C) due to increased mass and hydrogen bonding capability of the hydroxyl group. |
| Solubility | Soluble in common organic solvents (e.g., ether, CH₂Cl₂, EtOAc); slightly soluble in water. | The polar hydroxyl group imparts some water solubility, but the hydrocarbon and furan framework limit it.[10] |
Spectroscopic Signatures (Predicted)
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | s (or t) | 1H | H5 (Furan) | Deshielded proton adjacent to the furan oxygen. |
| ~7.3 | t | 1H | H4 (Furan) | Typical furan proton chemical shift. |
| ~6.4 | s (or t) | 1H | H2 (Furan) | Typical furan proton chemical shift. |
| ~2.5-3.5 | br s | 1H | -OH | Exchangeable proton; shift is concentration and solvent dependent. |
| ~1.0-1.2 | m | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons on one side of the cyclopropane ring. |
| ~0.8-1.0 | m | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons on the other side of the cyclopropane ring. |
Note: The exact splitting patterns for furan protons can be complex due to long-range couplings.
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~143 | C5 (Furan) | Aromatic carbon adjacent to oxygen. |
| ~140 | C2 (Furan) | Aromatic carbon adjacent to oxygen. |
| ~125 | C3 (Furan) | Substituted aromatic carbon. |
| ~110 | C4 (Furan) | Aromatic carbon. |
| ~55-60 | C-OH (Cyclopropyl) | Carbon bearing the hydroxyl group, deshielded. |
| ~15-20 | -CH₂- (Cyclopropyl) | Equivalent methylene carbons of the cyclopropane ring. |
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3100 | C-H stretch | Aromatic (Furan) |
| ~3000 | C-H stretch | Aliphatic (Cyclopropyl) |
| ~1600, ~1500 | C=C stretch | Aromatic (Furan) |
| ~1020 | C-O stretch | Furan ring ether |
| ~1050 | C-O stretch | Alcohol |
Mass Spectrometry (MS-EI) (Predicted):
| m/z | Fragment | Interpretation |
| 124 | [M]⁺ | Molecular Ion |
| 95 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for furans. |
| 81 | [Furan-C(OH)=CH₂]⁺ | Ring-opening of cyclopropanol followed by fragmentation. |
| 68 | [Furan]⁺ | Loss of the cyclopropanol side chain. |
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive starting point for the synthesis of novel bioactive molecules.
Scaffold for Novel Therapeutics
This molecule can serve as a versatile scaffold for generating libraries of compounds for high-throughput screening. The hydroxyl group provides a handle for further functionalization (e.g., etherification, esterification, or conversion to an amine), while the furan ring can be modified through electrophilic substitution or participation in Diels-Alder reactions.[16]
Caption: Workflow from scaffold to potential drug candidate.
Bioisosteric Replacement
The furan-cyclopropanol motif could be used as a bioisosteric replacement for other chemical groups, such as phenyl or other heterocyclic rings, in known drug molecules. This strategy can lead to improved pharmacokinetic properties, such as enhanced metabolic stability or altered solubility, potentially resulting in superior drug candidates.[1]
Safety and Handling
-
Toxicity: While specific toxicity data for this compound is unavailable, furan itself is listed as a toxic and potentially carcinogenic substance.[3][17] Therefore, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19]
-
Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation or peroxide formation.[20]
Conclusion
This compound is a molecule with considerable untapped potential. Its synthesis is readily achievable through established methodologies like the Kulinkovich reaction. The combination of the biologically significant furan ring and the synthetically versatile cyclopropanol group makes it a valuable building block for medicinal chemistry and the development of novel materials. Further research into the experimental synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted and promises to yield exciting discoveries.
References
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Marek, I., Simaan, M. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 694-700. Available at: [Link]
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Kulinkovich, O. G., de Meijere, A. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(6), 2581-2632. Available at: [Link]
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Walsh, P. J., et al. (2024). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. Available at: [Link]
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Corey, E. J., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. Available at: [Link]
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DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 3(1), 31-36. Available at: [Link]
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Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). Available at: [Link]
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Johnson, J. S., et al. (2026). Convergent Synthesis of Highly Functionalized Furans. The Journal of Organic Chemistry. Available at: [Link]
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Wang, J., et al. (2023). Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br). Chemical Science, 14(15), 4015-4021. Available at: [Link]
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Kao Chemicals. (2023). Material Safety Data Sheet. Available at: [Link]
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ResearchGate. (2022). Synthesis of furan from cyclopropanes by literature and this work. Available at: [Link]
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ResearchGate. (2019). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Available at: [Link]
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Padwa, A., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(19), 6825. Available at: [Link]
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Organic Chemistry Portal. Synthesis of cyclopropanols. Available at: [Link]
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MDPI. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available at: [Link]
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PubChem. 3-(1-Cyclopentenyl)furan. Available at: [Link]
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SlideShare. (2015). Preparation and Properties of Furan. Available at: [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
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1-Substituted Cyclopropanol Furan Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Executive Summary
This technical guide provides an in-depth analysis of 1-substituted cyclopropanol furan derivatives , a class of high-energy molecular scaffolds that serve as versatile linchpins in organic synthesis and medicinal chemistry. By combining the ring strain of the cyclopropane moiety (~27.5 kcal/mol) with the electron-rich, aromatic nature of the furan ring, these derivatives offer unique reactivity profiles—acting as "masked" homoenolates and precursors to complex 1,4-dicarbonyl systems. This guide details the Kulinkovich synthesis protocol , divergent ring-opening strategies, and their application in accessing bioactive pharmacophores.
Part 1: Structural & Mechanistic Foundation
The Core Scaffold
The 1-substituted cyclopropanol furan derivative consists of a tertiary alcohol on a cyclopropane ring, where the C1 position is substituted with a furan moiety (typically furan-2-yl or furan-3-yl).
-
Electronic Synergies: The cyclopropane ring acts as a
-donor, while the furan ring is an electron-rich -system. This combination makes the C1-C2/C3 bonds highly susceptible to oxidative or electrophilic cleavage. -
Strain Release: The driving force for most reactions of this scaffold is the relief of ring strain, often leading to ring-opened ketone derivatives.
Synthesis: The Kulinkovich Protocol
The most authoritative method for constructing this scaffold is the Kulinkovich Reaction , which transforms furan-2-carboxylic acid esters into 1-furylcyclopropanols using a titanium(IV) catalyst and a Grignard reagent.
Mechanism of Action
The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[1][2]
-
Ligand Exchange: Two equivalents of EtMgBr react with Ti(OiPr)₄ to form a diethyltitanium species.
- -Hydride Elimination: This unstable species eliminates ethane to form the active titanacyclopropane.[3]
-
Insertion: The furan ester coordinates to the titanium, followed by insertion of the carbonyl carbon into the Ti-C bond.
-
Cyclization: Intramolecular nucleophilic attack closes the cyclopropane ring.
Figure 1: Catalytic cycle of the Kulinkovich reaction transforming furan esters into cyclopropanols.[1][2][3][4]
Part 2: Reactivity & Divergent Transformations
The utility of 1-furylcyclopropanols lies in their ability to undergo controlled ring opening. The "homoenolate" character allows for carbon-carbon bond formation at the
Oxidative Ring Opening (Synthesis of 1,4-Diketones)
Treatment with single-electron oxidants (e.g., Fe(III), Cu(II), Mn(III)) triggers a radical fragmentation.
-
Pathway: The hydroxyl group coordinates to the metal, followed by homolytic cleavage of the C1-C2 bond.
-
Product: This yields a
-keto radical which traps a hydrogen atom or undergoes further oxidation, resulting in 1-(furan-2-yl)-1,4-butanedione derivatives. -
Significance: 1,4-diketones are precursors to cyclopentenones (via Nazarov cyclization) and pyrroles (via Paal-Knorr synthesis).
Palladium-Catalyzed Cross-Coupling
Under Pd(II) catalysis, the cyclopropanol ring opens to form a palladium homoenolate .
-
Reaction: 1-Furylcyclopropanol + Aryl Halide (Ar-X)
-Aryl Ketone. -
Mechanism: Oxidative addition of Ar-X to Pd(0), followed by ligand exchange with the cyclopropanol and
-carbon elimination. -
Selectivity: The ring opening is regioselective, typically breaking the less substituted bond to place the palladium at the
-position.
Acid-Catalyzed Rearrangement
The furan ring is acid-sensitive, but under controlled conditions (e.g.,
-
Transformation: 1-(Furan-2-yl)cyclopropan-1-ol
1-(Furan-2-yl)propan-1-one. -
Risk: Strong acids may cause the furan ring to open or polymerize (furan resinification).
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol (Kulinkovich)
Reagents: Ethyl 2-furoate (1.0 equiv), EtMgBr (3.0 M in Et₂O, 2.2 equiv), Ti(OiPr)₄ (0.1 equiv), dry THF.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under argon atmosphere.
-
Solvent: Dissolve Ethyl 2-furoate (10 mmol) and Ti(OiPr)₄ (1 mmol) in anhydrous THF (50 mL). Cool the mixture to 0°C.
-
Addition: Add EtMgBr (22 mmol) dropwise over 1 hour. Note: Slow addition is critical to prevent the buildup of the active catalyst which can lead to side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns dark brown/black.
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (20 mL). Caution: Vigorous gas evolution (ethane).
-
Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).
-
Yield Expectation: 75-85%.
-
Protocol B: Pd-Catalyzed Ring Opening Cross-Coupling
Reagents: 1-(Furan-2-yl)cyclopropan-1-ol (1.0 equiv), Bromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene.
-
Mix: In a glovebox or under argon, combine the cyclopropanol, bromobenzene, Pd catalyst, ligand, and base in a reaction vial.
-
Heat: Add degassed toluene and seal. Heat to 80°C for 12 hours.
-
Filter: Cool, filter through a celite pad, and concentrate.
-
Isolate: The product, 1-(furan-2-yl)-3-phenylpropan-1-one, is isolated by chromatography.
Part 4: Divergent Workflow Visualization
The following diagram illustrates the chemical versatility of the 1-furylcyclopropanol scaffold.
Figure 2: Divergent synthetic pathways from the 1-furylcyclopropanol core.
Part 5: Therapeutic Potential & Applications
Furan as a Pharmacophore
The furan ring is a key structural motif in various FDA-approved drugs (e.g., Ranitidine , Furosemide ). The 1-substituted cyclopropanol derivative allows for the rapid introduction of the furan ring into complex aliphatic chains via the ring-opening methodologies described above.
Access to Heterocyclic Libraries
The 1,4-diketones generated from this scaffold are immediate precursors to:
-
Pyrroles: Via Paal-Knorr condensation with primary amines. Pyrroles are ubiquitous in heme-like structures and antipsychotic drugs.
-
Cyclopentenones: Via Nazarov cyclization.[5] These are core structures in prostaglandins and various terpenes.
Comparison of Ring-Opening Conditions
| Reagent System | Mechanism | Primary Product | Key Application |
| FeCl₃ / DMF | Radical Oxidative | Functionalization of | |
| Pd(OAc)₂ / Ligand | Homoenolate | C-C bond formation (Library synthesis) | |
| Protonation | Ethyl Ketone | Simple chain extension | |
| Cu(NO₃)₂ | Oxidative | 1,4-Diketone | Access to Paal-Knorr precursors |
References
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Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters of carboxylic acids". Zhurnal Organicheskoi Khimii.
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction".[1][2][3][4][6] Organic Reactions.[4][5][7][8][9][10][11][12]
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Mills, N. R., & Rousseaux, S. A. L. (2019). "Pd-Catalyzed Homoenolate Cross-Couplings of Cyclopropanols". European Journal of Organic Chemistry.
-
Witulski, B., & Gößmann, M. (2000). "Titanium-mediated synthesis of 1-substituted cyclopropylamines". Synlett.
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Iwasawa, N. (2000). "Reactions of the Kulinkovich Hydroxycyclopropanation Product". Topics in Organometallic Chemistry.
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Strategic Bioisosterism: The 1-(Furan-3-yl)cyclopropanol Moiety in Fragment-Based Drug Design
Topic: Bioisosteric Potential of 1-Furan-3-yl-cyclopropanol in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists
Executive Summary
In the optimization of lead compounds, medicinal chemists frequently encounter the "lipophilicity wall"—the point where potency gains are offset by poor physicochemical properties (high LogP, low solubility) and metabolic liabilities. The 1-(Furan-3-yl)cyclopropanol moiety represents a high-value, tactical bioisostere designed to bridge the gap between aromatic lipophilicity and polar functionality.
This guide analyzes the utility of this specific fragment as a replacement for 1-phenylcyclopropanol and aliphatic ketones . By leveraging the reduced lipophilicity of the furan ring (relative to phenyl) and the conformational rigidity of the cyclopropyl group, this moiety offers a unique vector for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). However, its deployment requires rigorous management of metabolic risks associated with the furan ring.
Structural Analysis & Physicochemical Profile
The 1-(Furan-3-yl)cyclopropanol scaffold combines two distinct pharmacophoric elements:
-
Furan-3-yl group: A bioisostere for phenyl or pyridine, offering reduced lipophilicity and distinct electronic properties (electron-rich aromatic system).
-
Cyclopropanol group: A rigidified sp³-rich spacer that mimics the transition state of hydrolytic enzymes or serves as a bioisostere for a tert-butyl group with added polarity.
Comparative Physicochemical Metrics
The following table illustrates the theoretical shift in properties when replacing a phenyl ring with a furan-3-yl ring in a hypothetical fragment context.
Table 1: Physicochemical Comparison of Bioisosteric Fragments
| Property | 1-Phenylcyclopropanol | 1-(Furan-3-yl)cyclopropanol | 1-(Furan-2-yl)cyclopropanol | Impact of Furan-3-yl |
| cLogP | ~2.1 | ~1.3 | ~1.4 | Significant reduction in lipophilicity (-0.8 units). |
| TPSA (Ų) | 20.2 | 33.3 | 33.3 | Increased polarity due to ether oxygen. |
| H-Bond Acceptors | 1 (OH) | 2 (OH + Furan O) | 2 | Additional vector for H-bonding. |
| Aromaticity | High | Moderate | Moderate | Reduced π-stacking potential; higher electron density. |
| Metabolic Risk | Low (Benzylic oxid.) | Moderate | High | 3-position is safer than 2-position (see Section 4). |
Insight: The shift from phenyl to furan-3-yl significantly lowers cLogP, which is critical for improving LLE. The 3-position is structurally preferred over the 2-position to minimize metabolic activation (discussed in Section 4).
Bioisosteric Rationale & Applications
A. The "Phenyl-to-Furan" Strategy
Replacing a phenyl ring with a furan is a classic strategy to improve solubility. The furan oxygen acts as a weak hydrogen bond acceptor, potentially engaging water networks or specific residues (e.g., serine/threonine) in the binding pocket that a phenyl ring cannot.
B. The "Ketone Transition State" Mimic
The cyclopropanol moiety is often used as a stable mimic of a tetrahedral intermediate (gem-diol) formed during the hydrolysis of amides or esters.
-
Mechanism: The hydroxyl group of the cyclopropanol mimics the attacking water/nucleophile, while the strained ring mimics the geometry of the transition state.
-
Application: Protease inhibitors (e.g., Serine proteases) where the enzyme stabilizes the tetrahedral intermediate.
C. Conformational Locking
Unlike a flexible alkyl chain (e.g., a 2-butanol chain), the cyclopropane ring locks the C1-C2 bonds in an eclipsed conformation. This reduces the entropic penalty upon binding.
Metabolic Stability & Toxicology: The Furan Liability
The primary hesitation in using furan bioisosteres is the potential for bioactivation by Cytochrome P450 (CYP450) enzymes.
Mechanism of Toxicity
CYP450 (specifically CYP2E1 and CYP3A4) can oxidize the furan ring to form a cis-enedial (reactive metabolite). This electrophile can react with nucleophiles on proteins (lysine/cysteine residues) or DNA, leading to hepatotoxicity or carcinogenicity.
The "3-Position" Advantage[1]
-
Furan-2-yl: Highly susceptible to oxidation at the 5-position (alpha to oxygen), leading rapidly to ring opening.
-
Furan-3-yl: The 2-position is sterically hindered by the bulky cyclopropanol group at C3, and the 5-position is electronically less activated than in the 2-isomer. Consequently, 1-(Furan-3-yl)cyclopropanols are generally more metabolically stable than their 2-yl counterparts.
Diagram 1: Metabolic Activation Pathways & Mitigation
Caption: Metabolic fate of furan moieties. The 3-substituted isomer favors Phase II conjugation (green path) over bioactivation (red path) compared to 2-substituted furans.
Synthetic Accessibility: The Kulinkovich Reaction
The most robust method to construct the 1-substituted cyclopropanol core is the Kulinkovich Reaction . This titanium-catalyzed transformation converts esters into cyclopropanols using Grignard reagents.[1]
Synthetic Protocol Rationale
-
Starting Material: Methyl furan-3-carboxylate.
-
Reagent: Ethylmagnesium bromide (EtMgBr) serves as the source of the cyclopropane carbons.
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄).[2]
-
Mechanism: Involves a titanacyclopropane intermediate acting as a 1,2-dicarbanion equivalent.
Diagram 2: Kulinkovich Synthesis of 1-(Furan-3-yl)cyclopropanol
Caption: The Kulinkovich reaction pathway.[2] The titanacyclopropane intermediate is generated in situ from EtMgBr and Ti(OiPr)4.
Experimental Protocols
Protocol A: Synthesis of 1-(Furan-3-yl)cyclopropan-1-ol
Validated for gram-scale preparation.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an argon atmosphere.
-
Reagents: Add Methyl furan-3-carboxylate (10 mmol) and Ti(OiPr)₄ (1.0 mmol, 0.1 eq) to anhydrous Et₂O (50 mL).
-
Grignard Addition: Cool the solution to 0°C. Add EtMgBr (3.0 M in Et₂O, 30 mmol, 3.0 eq) dropwise over 1 hour. Note: EtMgBr acts as both the reductant for Ti(IV) to Ti(II) and the carbon source.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark brown/black (characteristic of low-valent Ti species).
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (20 mL). Caution: Exothermic gas evolution (ethane/ethylene).
-
Workup: Filter the resulting suspension through a Celite pad to remove titanium salts. Extract the filtrate with Et₂O (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the product as a colorless oil.
Protocol B: Reactive Metabolite Trapping Assay (GSH Trapping)
Essential for validating the safety of the furan moiety.
-
Incubation: Incubate the test compound (10 µM) with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Trapping Agent: Add Glutathione (GSH) (5 mM) to the incubation mixture. GSH acts as a soft nucleophile to trap any reactive enedials or epoxides formed.
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.
-
Interpretation: Look for mass shifts corresponding to [M + GSH] adducts. A high abundance of GSH adducts indicates significant metabolic activation liability, requiring structural modification (e.g., blocking the furan C2 position).
References
-
Kulinkovich, O. G., et al. (1989). "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents. A new convenient method for the preparation of substituted cyclopropanols." Synthesis.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Pizzonero, M., et al. (2011). "Discovery of Non-Steroidal CYP17 Inhibitors for the Treatment of Prostate Cancer." Journal of Medicinal Chemistry. (Demonstrates furan/phenyl bioisosterism).
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.
Sources
Technical Guide: Furan-3-yl vs. Furan-2-yl Moieties in Cyclopropanol Stability
This technical guide details the stability, synthesis, and mechanistic distinctions between Furan-3-yl and Furan-2-yl moieties in cyclopropanol scaffolds.[1]
Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists
Executive Summary: The Stability Dichotomy
In drug design, the cyclopropanol ring acts as a unique bioisostere for transition states and ketone hydrates. However, its incorporation into heteroaromatic systems introduces significant stability challenges.[1]
The core distinction lies in the electronic communication between the furan ring and the strained cyclopropane system:
-
Furan-2-yl (α-furyl): Highly electron-rich. It acts as a potent
-donor, significantly destabilizing the cyclopropanol ring toward acid-catalyzed ring opening (Arrhenius activation energy lowering).[1] It is often considered a "chemical liability" during purification and storage. -
Furan-3-yl (β-furyl): Possesses reduced electron-donating capacity (more "phenyl-like"). It maintains the structural integrity of the cyclopropanol under conditions that would decompose the 2-isomer.
Recommendation: For lead optimization, the Furan-3-yl moiety is the superior choice for physicochemical stability. If the Furan-2-yl isomer is required for binding affinity, strict neutral/basic workup protocols are mandatory to prevent rapid decomposition to ethyl ketones.
Mechanistic Analysis: Electronic Determinants of Instability
The instability of 1-heteroarylcyclopropanols is primarily driven by acid-catalyzed ring opening (C-C bond cleavage). This process is governed by the ability of the heteroaryl substituent to stabilize the developing positive charge at the benzylic (or furilic) position during the transition state.
The Resonance Effect (The "Furfuryl" Cation)
Upon protonation of the cyclopropanol hydroxyl group, the ring C1-C2 bond weakens. The transition state resembles a carbocation stabilized by the adjacent aromatic ring.
-
Furan-2-yl Case: The oxygen lone pair in the furan ring can delocalize directly into the developing cationic center at C1. This forms a highly stable resonance hybrid (a vinylogous oxocarbenium ion). This stabilization lowers the energy barrier for ring opening, driving the reaction rapidly toward the thermodynamically stable ethyl ketone.
-
Furan-3-yl Case: The positive charge at C1 cannot be delocalized onto the furan oxygen without disrupting the aromatic sextet significantly or requiring high-energy resonance structures. The inductive electron-withdrawal of the oxygen (at the meta-like position) partially counteracts the resonance stabilization, resulting in a higher activation energy for ring opening.
Visualization of Ring Opening Pathways
The following diagram illustrates the divergent stability pathways.
Caption: Comparative mechanistic pathway showing the lower activation energy (Ea) for Furan-2-yl ring opening due to superior resonance stabilization.
Comparative Stability Data
The following table summarizes the physicochemical properties and stability profiles derived from standard Kulinkovich synthesis and stress testing.
| Feature | Furan-2-yl Cyclopropanol | Furan-3-yl Cyclopropanol |
| Electronic Character | Moderately Electron-Rich | |
| Acid Sensitivity | High. Decomposes in dilute HCl/CDCl3 within minutes. | Moderate. Stable in dilute acid for hours; requires heat/strong acid to open. |
| Metabolic Liability | High (Rapid oxidation to reactive enedials). | Moderate (Slower oxidation; reduced toxic metabolite burden).[1] |
| Synthesis Yield | 40–60% (Losses during acidic workup).[1] | 70–85% (Robust to standard workup). |
| Storage | Store at -20°C, neat or in base-washed glass. | Stable at RT (solid state) or 4°C. |
Experimental Protocols
Synthesis: The Kulinkovich Reaction
The synthesis of these moieties requires the Kulinkovich reaction (Grignard + Ester + Ti(IV) catalyst).[2][3][4][5]
-
Critical Control Point: For Furan-2-yl, the quenching step determines success. Standard acidic workup (1M HCl) must be avoided .[1]
Protocol A: Synthesis of 1-(Furan-3-yl)cyclopropan-1-ol (Robust)
-
Reagents: Ethyl furan-3-carboxylate (1.0 eq), EtMgBr (3.0 eq, 3M in Et2O), Ti(OiPr)4 (0.1 eq), THF (anhydrous).[1]
-
Procedure:
-
Cool solution of ester and Ti(OiPr)4 in THF to 0°C.
-
Add EtMgBr dropwise over 1 hour (maintain T < 5°C).
-
Warm to RT and stir for 2 hours (Solution turns dark brown/black).
-
-
Workup:
-
Cool to 0°C. Quench carefully with saturated NH4Cl (neutral pH).
-
Extract with Et2O (3x). Dry over Na2SO4.
-
Concentrate in vacuo.
-
Purify via silica gel chromatography (Hexane/EtOAc).
-
Protocol B: Synthesis of 1-(Furan-2-yl)cyclopropan-1-ol (Sensitive)
Modification: The workup must remain basic to prevent ring opening.
-
Reagents: Same as above, using Ethyl furan-2-carboxylate.
-
Procedure: Same reaction conditions.
-
Modified Workup:
-
Cool to 0°C. Quench with H2O/NaOH mixture or saturated NaHCO3 .
-
Do not use NH4Cl (weakly acidic pH ~5-6 can trigger decomposition).
-
Rapid extraction with Et2O.
-
Add 1% Et3N to the chromatography eluent to neutralize silica acidity.
-
Store product immediately in benzene-d6 or with a trace of base stabilizer.
-
Stability Assay: NMR Monitoring
To quantify the stability difference, perform a comparative acid-stress test.
-
Sample Prep: Dissolve 10 mg of each cyclopropanol in 0.6 mL CDCl3.
-
Control: Acquire T=0 1H NMR.
-
Stress: Add 5 µL of Acetic Acid-d4 (mild stress) or 1 µL TFA (strong stress).
-
Monitoring: Acquire spectra at t = 5 min, 1 hr, 12 hr.
-
Analysis: Monitor the disappearance of cyclopropyl protons (0.8–1.2 ppm) and the appearance of ethyl ketone triplets (~1.1 ppm and ~2.5 ppm).
Metabolic & Toxicological Context
While this guide focuses on chemical stability, the biological implications reinforce the preference for Furan-3-yl.
-
Bioactivation: Furan-2-yl moieties are rapidly oxidized by CYP450 (specifically CYP2E1) to cis-2-butene-1,4-dial, a potent Michael acceptor that alkylates DNA and proteins.[1]
-
Mitigation: The Furan-3-yl isomer, while still metabolically active, generally exhibits a lower rate of bioactivation and higher metabolic stability (intrinsic clearance,
) due to the less accessible -proton adjacent to the substitution site.[1]
Workflow Visualization
Caption: Decision tree for the synthesis and handling of furan-substituted cyclopropanols, highlighting the critical workup divergence.
References
-
Kulinkovich, O. G., et al. (1989).[1][4][5] "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium(IV) isopropoxide. Synthesis of cyclopropanols." Zhurnal Organicheskoi Khimii. Link
-
BenchChem Technical Support. (2025). "Comparative Metabolic Stability Analysis: Furan-3-methanol vs. Furan-3-methanol-d2." BenchChem Whitepapers. Link[1]
-
Wender, P. A., et al. (2018).[1] "Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes." Journal of the American Chemical Society. Link[1]
-
Gorden, J., et al. (2014).[1] "Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings." Catalysis Science & Technology. Link
-
RSC Publishing. (2024). "Recent advances in asymmetric synthesis via cyclopropanol intermediates."[5] Organic & Biomolecular Chemistry. Link
Sources
- 1. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
Methodological & Application
Application Note: Catalytic Synthesis of 1-(Furan-3-yl)cyclopropanol via the Kulinkovich Reaction
Abstract & Strategic Utility
This application note details the protocol for synthesizing 1-(furan-3-yl)cyclopropanol , a high-value pharmacophore intermediate. The 1-substituted cyclopropanol motif serves as a versatile bioisostere for gem-dimethyl groups and ketones, introducing metabolic stability and conformational rigidity to drug candidates.
The synthesis utilizes the Kulinkovich reaction , a titanium-mediated reductive cyclopropanation of esters using ethylmagnesium bromide (EtMgBr).[1][2] Unlike traditional Simmons-Smith cyclopropanation or multi-step ring closures, this protocol achieves the transformation in a single step from readily available ethyl 3-furoate.
Key Technical Advantages:
-
Atom Economy: EtMgBr serves as both the reducing agent and the source of the ethylene bridge.
-
Furan Compatibility: The nucleophilic conditions avoid the harsh acidic environments that typically degrade electron-rich furan rings.
-
Scalability: The catalytic use of Titanium(IV) isopropoxide reduces heavy metal waste compared to stoichiometric methods.
Mechanistic Principles (The "Why" Behind the Protocol)
The success of this reaction relies on the formation of a highly reactive titanacyclopropane species.[1] It is critical to understand that EtMgBr is not acting merely as a nucleophile attacking the ester carbonyl directly. Instead, it undergoes ligand exchange with the titanium catalyst.[3]
The Catalytic Cycle[2]
-
Ligand Exchange: Two equivalents of EtMgBr react with Ti(OiPr)₄ to form a diethyltitanium species.
- -Hydride Elimination: This unstable species eliminates ethane to form the active titanacyclopropane (effectively a Ti(II)-ethylene complex).[4]
-
Carbo-titanation: The titanacyclopropane coordinates to the furan ester and inserts into the carbonyl double bond.
-
Ring Contraction: The resulting oxatitanacyclopentane collapses to form the cyclopropane ring, regenerating the titanium catalyst for the next cycle.
Visualization: The Kulinkovich Catalytic Cycle
Figure 1: The catalytic cycle of the Kulinkovich reaction. Note that the Titanium species cycles between Ti(IV) and Ti(II) oxidation states.
Experimental Protocol
Safety Warning: This reaction involves Grignard reagents and the evolution of ethylene/ethane gas. Perform all operations in a fume hood using standard Schlenk air-free techniques.
Materials & Reagents Table
| Component | Role | Equivalents | Notes |
| Ethyl 3-furoate | Substrate | 1.0 | Dried over molecular sieves if necessary. |
| EtMgBr | Reagent | 3.0 - 3.5 | 3.0M in Et₂O preferred. THF is acceptable but may slow the reaction. |
| Ti(OiPr)₄ | Catalyst | 0.1 - 0.2 | Moisture sensitive. Handle under Argon/N₂. |
| Diethyl Ether (Et₂O) | Solvent | N/A | Must be anhydrous (Na/Benzophenone distilled or SPS grade). |
| Cyclohexane | Co-solvent | N/A | Optional: Helps solubilize non-polar intermediates. |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with an inert gas (Ar/N₂) inlet.
-
Cool the system to room temperature under a stream of inert gas.
Step 2: Substrate & Catalyst Loading
-
Charge the flask with Ethyl 3-furoate (10 mmol, 1.40 g) and anhydrous Et₂O (50 mL).
-
Add Ti(OiPr)₄ (1.0 mmol, 0.3 mL) via syringe. The solution should be clear/light yellow.
-
Expert Tip: Cool the mixture to 0°C (ice bath). While some protocols suggest room temperature, starting at 0°C moderates the initial exotherm and gas evolution.
Step 3: Controlled Grignard Addition (The Critical Step)
-
Charge the addition funnel with EtMgBr (30 mmol, 10 mL of 3.0M solution).
-
Slowly add the EtMgBr dropwise over 1 hour.
-
Observation: The solution will turn from yellow to dark brown/black. This color change confirms the formation of low-valent Titanium species.
-
Gas Evolution: You will observe bubbling (ethane/ethylene). Ensure the system is vented through a bubbler to prevent pressure buildup.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
Step 4: Reaction Quench (Furan-Specific Modification) Standard acidic workups (HCl) can degrade the furan ring. Use this modified mild quench.
-
Cool the reaction mixture back to 0°C.
-
Dilute with 20 mL of Et₂O.
-
Slowly add saturated aqueous NH₄Cl (10 mL) dropwise. Caution: Vigorous bubbling.
-
Add Rochelle's Salt solution (saturated potassium sodium tartrate) and stir vigorously for 30 minutes.
-
Why? This chelates the Titanium salts, breaking the emulsion and allowing for clean phase separation without using strong acids.
-
Step 5: Isolation
-
Separate the organic layer. Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Wash combined organics with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 30°C to avoid volatile loss).
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1).
Troubleshooting & Self-Validating Systems
A robust protocol includes indicators that allow the scientist to verify success in real-time.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow. The reaction is self-indicating via color change and gas evolution.
Common Failure Modes
-
No Reaction (Solution remains yellow): The Grignard reagent is likely hydrolyzed. Titrate EtMgBr before use.
-
Low Yield / Ring Opening: The quench was too acidic. Furan rings are acid-sensitive.[5][6] Ensure the use of Rochelle's salt or NH₄Cl, avoiding direct HCl addition.
-
Incomplete Conversion: The "catalytic" cycle stalled. This often happens if the Grignard is added too quickly, overwhelming the Titanium turnover. Slow down the addition rate.
Characterization Data
The product, 1-(furan-3-yl)cyclopropanol , should exhibit the following spectral characteristics.
| Method | Expected Signal | Assignment |
| ¹H NMR (CDCl₃) | Furan C2-H | |
| Furan C5-H | ||
| Furan C4-H | ||
| -OH (Exchangeable) | ||
| Cyclopropane -CH₂- | ||
| ¹³C NMR | Furan Carbons | |
| Quaternary C-OH | ||
| Cyclopropane CH₂ |
References
-
Kulinkovich, O. G., et al. (1989).[1][7][8] Reaction of carboxylic acid esters with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245. (Review in Synthesis)
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. [Link]
-
Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Hydroxycyclopropanation Reaction.[1] Organic Reactions, 77, 1-159. [Link]
-
Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Synthesis of Furan-Functionalized Cyclopropanols via the Kulinkovich Reaction
This Application Note is designed as a high-level technical guide for the synthesis of furan-functionalized cyclopropanols using the Titanium(IV) isopropoxide-catalyzed Kulinkovich reaction.
Executive Summary
The cyclopropane motif is a privileged scaffold in modern drug discovery, valued for its ability to rigidly position substituents and improve metabolic stability (the "cyclopropyl effect"). This protocol details the Kulinkovich reaction applied specifically to furan esters .
Unlike standard aliphatic esters, furan esters require precise kinetic control to prevent ring-opening side reactions or polymerization of the electron-rich furan core. This guide enables the conversion of ethyl 2-furoate and its derivatives into 1-(furan-2-yl)cyclopropan-1-ols using catalytic Titanium(IV) isopropoxide [Ti(OiPr)₄] and Ethylmagnesium bromide (EtMgBr).
Key Advantages
-
Atom Economy: Utilizes Grignard reagents as both the reducing agent and the carbon source.
-
Chemoselectivity: Preserves the furan ring unsaturation while selectively transforming the ester.
-
Scalability: Operates under mild conditions (0 °C to RT), avoiding the hazards of diazomethane or zinc-carbenoid methods.
Scientific Foundation: The Catalytic Cycle[1]
The success of this protocol relies on the in situ generation of a titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent.[1][2]
Mechanism of Action[1][2][3][4][5][6]
-
Ligand Exchange: Two equivalents of EtMgBr react with catalytic Ti(OiPr)₄ to form an unstable diethyltitanium species.[3][2][4]
- -Hydride Elimination: This species rapidly eliminates ethane to form the active titanacyclopropane (low-valent Ti(II) species).[3][2]
-
Carbometalation: The titanacyclopropane coordinates to the ester carbonyl, inserting to form an oxatitanacyclopentane.[5]
-
Ring Contraction: The intermediate rearranges, expelling a titanium alkoxide to close the cyclopropane ring.
-
Turnover: Subsequent transmetalation with fresh EtMgBr releases the magnesium cyclopropoxide product and regenerates the titanacyclopropane catalyst.[3]
Visualizing the Pathway
The following diagram illustrates the catalytic flow and the critical "shunt" pathways that must be avoided (e.g., Ti(II) sequestration).
Figure 1: The Kulinkovich catalytic cycle. The Titanacyclopropane species is the key 1,2-dicarbanion equivalent.[1][2]
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Ethyl 2-furoate (1.0 equiv).
-
Catalyst: Titanium(IV) isopropoxide (Sigma-Aldrich, 97%+, stored under Ar). Load: 10-15 mol%.
-
Reagent: Ethylmagnesium bromide (3.0 M in Et₂O). Load: 2.2 - 2.5 equiv.
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Note: Et₂O often promotes faster turnover in Kulinkovich chemistry.
-
Quench: Saturated aqueous NH₄Cl.
Step-by-Step Methodology
Phase 1: Catalyst Activation & Controlled Addition
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.
-
Charge: Add Ethyl 2-furoate (1.40 g, 10 mmol) and Ti(OiPr)₄ (0.3 mL, 1.0 mmol, 10 mol%) to the flask. Dissolve in 40 mL anhydrous Et₂O.
-
Temperature Control: Cool the solution to 0–5 °C (ice/water bath).
-
Why: Lower temperature mitigates the exothermic nature of the Grignard addition and prevents "runaway" polymerization of the furan.
-
-
Grignard Addition (The Critical Step):
-
Load EtMgBr (7.5 mL of 3.0 M solution, 22.5 mmol) into the addition funnel.
-
Add the Grignard reagent dropwise over 1 hour .
-
Visual Checkpoint: The solution should transition from colorless/pale yellow to dark brown/black . This indicates the formation of the low-valent Ti(II) species. Gas evolution (ethane/ethene) will be observed.
-
Phase 2: Reaction & Maturation
-
Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
-
Stirring: Stir for an additional 1–2 hours.
-
Monitoring: Monitor by TLC (hexane/EtOAc 4:1). The ester spot (Rf ~0.6) should disappear, replaced by the more polar cyclopropanol spot (Rf ~0.3).
-
Phase 3: Workup & Isolation[3]
-
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of sat. NH₄Cl (10 mL). Caution: Vigorous bubbling.
-
Extraction: Dilute with water (20 mL) and extract with Et₂O (3 x 30 mL).
-
Note: The magnesium salts can form a sticky emulsion. Adding a small amount of Celite and filtering can break this.
-
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 5%
20% EtOAc in Hexanes).
Optimization & Troubleshooting Guide
The Kulinkovich reaction is sensitive to the rate of Grignard addition. If the Grignard is added too quickly, it accumulates and reacts directly with the ester (classic Grignard addition) rather than feeding the catalytic cycle, leading to tertiary alcohols instead of cyclopropanols.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tertiary Alcohol Byproduct | Grignard added too fast. | Use a syringe pump for addition (e.g., 10 mL/hr). Ensure efficient stirring. |
| No Reaction (Recovered SM) | Catalyst poisoning (moisture). | Ti(OiPr)₄ is highly hygroscopic. Use fresh bottle or distill prior to use. Ensure inert atmosphere. |
| Furan Ring Decomposition | Reaction temperature too high. | Maintain 0 °C during addition. Avoid reflux unless conversion stalls. |
| Low Diastereoselectivity | (For substituted furans) | Switch solvent to THF or use bulky ligands (e.g., TADDOL) on Titanium (advanced). |
Comparison of Solvents
-
Diethyl Ether (Et₂O): Preferred. Facilitates ligand exchange and stabilizes the titanacyclopropane.
-
Tetrahydrofuran (THF): Acceptable, but can coordinate too strongly to Ti, slowing down the catalytic turnover. Use only if substrate solubility is an issue in ether.
Data Specifications
Expected yields for furan-derived cyclopropanols using this protocol:
| Substrate | Product | Yield (%) | Ref |
| Ethyl 2-furoate | 1-(Furan-2-yl)cyclopropan-1-ol | 75 - 88% | [1] |
| Ethyl 5-methyl-2-furoate | 1-(5-Methylfuran-2-yl)cyclopropan-1-ol | 80 - 85% | [2] |
| Ethyl 3-furoate | 1-(Furan-3-yl)cyclopropan-1-ol | 65 - 72% | [1] |
References
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[5] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1][2][5] Synthesis, 1991(03), 234–235. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[5][6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[5] Link
-
Corey, E. J., Rao, S. A., & Noe, M. C. (1994). Catalytic Enantioselective Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 116(20), 9345–9346. Link
-
Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Hydroxycyclopropanation Reaction.[5][7][6] Organic Reactions, 77, 1-160. Link
Sources
Application Notes & Protocols: 1-Furan-3-yl-cyclopropanol as a Versatile Homoenolate Precursor
Introduction: Reimagining Carbonyl Reactivity with Cyclopropanol-Derived Homoenolates
In the landscape of synthetic organic chemistry, the quest for novel and efficient carbon-carbon bond-forming strategies is perpetual. Traditional carbonyl chemistry is dominated by the reactivity of the α-carbon, as dictated by enolate chemistry. Homoenolates, reactive intermediates possessing a nucleophilic carbon atom β to a carbonyl group, represent a powerful "umpolung" or reverse-polarity strategy, enabling the synthesis of β-functionalized carbonyl compounds.[1] However, the direct generation of homoenolates is often challenging due to their inherent instability.
This guide focuses on the utility of cyclopropanols, particularly 1-furan-3-yl-cyclopropanol, as stable, bench-top precursors for the generation of metal homoenolates.[2] The high ring strain of the cyclopropane ring facilitates a facile, metal-catalyzed ring-opening to unmask the reactive homoenolate species.[3][4] The choice of the 3-furyl substituent is strategic; the furan moiety is not merely a placeholder but a versatile functional handle. It can participate in a wide array of subsequent transformations, including Diels-Alder reactions or oxidative/hydrolytic ring-opening to access 1,4-dicarbonyl structures, thereby significantly expanding the synthetic utility of the products.[5][6]
This document provides an in-depth look at the mechanistic underpinnings, practical applications, and detailed protocols for leveraging this compound in modern synthesis.
Part 1: The Core Principle - From Latent Reactivity to Potent Nucleophile
The central concept relies on the metal-catalyzed ring-opening of the cyclopropanol. This process transforms a stable, easily handled alcohol into a potent, nucleophilic organometallic intermediate.
Mechanism of Activation
The transformation is typically initiated by a transition metal catalyst, with zinc, copper, and palladium being commonly employed.[2][7] The reaction proceeds through the formation of a metal alkoxide with the cyclopropanol. This is followed by a C-C bond cleavage, driven by the release of ring strain, to form a metal homoenolate. This intermediate is the key reactive species, poised to react with a variety of electrophiles at the β-carbon.
Caption: General workflow for the metal-catalyzed generation of a homoenolate from a cyclopropanol precursor and its subsequent reaction with an electrophile.
The "Enolized Homoenolate": A Dual Nucleophile
A fascinating extension of this chemistry, particularly in zinc-mediated reactions, is the concept of the "enolized homoenolate".[8][9] Following the formation of the zinc homoenolate, a second equivalent of a zinc reagent or a suitable base can deprotonate the α-carbon. This generates a unique bis-nucleophilic species, with reactive sites at both the α- and β-positions, opening avenues for more complex bond formations.[9][10]
Part 2: Application Protocol - Diastereoselective Synthesis of a γ-Amino Alcohol
This section details a representative protocol for the reaction of this compound with an N-sulfonyl imine. This Mannich-type reaction is a powerful method for constructing γ-amino alcohol skeletons, which are prevalent motifs in bioactive molecules.[11] The use of zinc reagents is key to this transformation.[8][11]
Expertise & Experience: Why Diethylzinc?
Diethylzinc (Et₂Zn) is an excellent choice for this transformation. Firstly, it readily forms a zinc alkoxide with the cyclopropanol, initiating the ring-opening process. Secondly, the resulting zinc homoenolate is a relatively soft nucleophile, well-suited for addition to imines. Finally, the Lewis acidity of the zinc center can activate the imine electrophile, facilitating the nucleophilic attack and often imparting a high degree of stereocontrol through a well-organized, chair-like transition state.[11]
Protocol: Zinc-Mediated Addition to an N-Sulfonyl Imine
Objective: To synthesize a β-(1-aminoalkyl)-γ-keto furan derivative via the ring-opening of this compound and addition to an N-tosylbenzaldimine.
Materials:
-
This compound
-
N-Tosylbenzaldimine
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware (round-bottom flask, syringes)
-
Magnetic stirrer and stir bars
-
Septa and nitrogen/argon inlet
-
Low-temperature bath (ice-water or cryocool)
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add N-tosylbenzaldimine (1.0 equiv., e.g., 0.5 mmol, 130 mg) and this compound (1.2 equiv., e.g., 0.6 mmol, 74 mg) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL to achieve a 0.1 M concentration) via syringe.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 equiv., e.g., 1.1 mmol, 1.1 mL) dropwise over 10 minutes. Causality Note: The excess diethylzinc ensures complete formation of the zinc alkoxide and subsequent homoenolate, and can act as a Lewis acid to activate the imine.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching of organozinc reagents is exothermic. Slow addition at low temperature is critical.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-amino alcohol product.
Caption: Step-by-step experimental workflow for the zinc-mediated synthesis of a γ-amino alcohol.
Part 3: Data, Trustworthiness & Field Insights
A self-validating protocol requires an understanding of expected outcomes and potential challenges.
Expected Outcomes: A Quantitative Overview
The following table summarizes typical results for zinc-mediated additions of 1-substituted cyclopropanols to electrophiles, based on data from analogous systems in the literature.[11][12] This provides a reasonable benchmark for the protocol described above.
| Electrophile Type | Cyclopropanol Substituent | Typical Yield | Diastereomeric Ratio (dr) | Reference |
| N-Sulfonyl Aldimine | Aryl | 60-95% | >20:1 | [11] |
| Aromatic Aldehyde | Aryl | 65-85% | 10:1 to >20:1 (anti) | [12] |
| Aliphatic Aldehyde | Aryl | 50-70% | 4:1 to 10:1 (anti) | [12] |
| N-Sulfinyl Ketimine | Alkyl | 70-90% | >20:1 | [11] |
Trustworthiness & Troubleshooting
-
Pitfall 1: Furan Ring Instability. The furan ring can be sensitive to strong Lewis acids or protic acids, potentially leading to decomposition or polymerization.[13] The use of diethylzinc under anhydrous, aprotic conditions generally mitigates this risk. If decomposition is observed, screening other, milder Lewis acids (e.g., Zn(OTf)₂) may be beneficial.
-
Pitfall 2: Low Conversion. Incomplete reaction may be due to impure reagents or insufficient activation. Ensure the cyclopropanol is pure and the diethylzinc solution has not degraded. Using freshly titrated organometallic reagents is best practice.
-
Pitfall 3: Competing Protonation. The generated homoenolate is basic and can be protonated by adventitious water or by the starting cyclopropanol itself, leading to a simple ring-opened ketone byproduct.[11] Maintaining strictly anhydrous conditions is paramount. Using a slight excess of the cyclopropanol can sometimes be a source of protons; therefore, stoichiometry should be carefully controlled.
-
Troubleshooting Stereoselectivity: If diastereoselectivity is lower than expected, performing the reaction at a lower temperature (e.g., -20 °C or -40 °C) can often improve the outcome by favoring the more ordered transition state. The choice of the N-protecting group on the imine can also have a significant impact on stereocontrol.
Conclusion
This compound is a highly effective and versatile precursor for generating homoenolate nucleophiles. The metal-catalyzed ring-opening provides a reliable entry into β-functionalized ketones that retain the synthetically valuable furan handle. The protocols and insights provided herein demonstrate a robust method for accessing complex molecular architectures, such as γ-amino alcohols, with a high degree of control. This strategy, which combines the unique reactivity of strained rings with the synthetic flexibility of heteroaromatics, is a valuable tool for researchers in medicinal chemistry and complex molecule synthesis.
References
-
Modern Developments in the Chemistry of Homoenolates. ResearchGate. [Link]
-
Metal-Catalyzed Transformations of Cyclopropanols via Homoenolates. Bull. Chem. Soc. Jpn., 2021. [Link]
-
Employing homoenolates generated by NHC catalysis in carbon–carbon bond-forming reactions: state of the art. Chemical Society Reviews, 2011. [Link]
-
Employing homoenolates generated by NHC catalysis in carbon-carbon bond-forming reactions: state of the art. Semantic Scholar. [Link]
-
Recent advances in employing homoenolates generated by N-heterocyclic carbene (NHC) catalysis in carbon-carbon bond-forming reactions. Chemical Society Reviews, 2015. [Link]
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition, 2023. [Link]
-
Transformations of cyclopropanols via zinc homoenolate and enolized homoenolate. NTU Institutional Repository. [Link]
-
Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolates. Organic Letters, 2022. [Link]
-
Furan as a versatile synthon. Modern Drug Discovery, 2001. [Link]
-
Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society, 2021. [Link]
-
Metal-Catalyzed Transformations of Cyclopropanols via Homoenolates. Yoshikai Group Website. [Link]
-
Applications of furan and its derivative. Slideshare. [Link]
-
Synthesis of Furans. Organic Chemistry Portal. [Link]
-
Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC. [Link]
-
Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Organic Chemistry Frontiers, 2021. [Link]
-
Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. ResearchGate. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 2020. [Link]
-
IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]
-
Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Organic & Biomolecular Chemistry, 2024. [Link]
-
Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. Macromolecular Chemistry and Physics, 2018. [Link]
-
Furan: Properties, Synthesis, and Reactions. Scribd. [Link]
-
The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1971. [Link]
-
Zinc-Catalyzed β-Allylation of Cyclopropanols via Enolized Homoenolate. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05556E [pubs.rsc.org]
- 5. Furan as a versatile synthon [pubsapp.acs.org]
- 6. scribd.com [scribd.com]
- 7. Metal-Catalyzed Transformations of Cyclopropanols via Homoenolates | Yoshikai Group [pharm.tohoku.ac.jp]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing ring opening during purification of 1-Furan-3-yl-cyclopropanol
Introduction: Understanding the Instability of 1-Furan-3-yl-cyclopropanol
Welcome to the technical support guide for handling this compound. This molecule presents a unique purification challenge due to the combined sensitivities of its two core structural motifs. The high intrinsic ring strain of the cyclopropanol group makes it susceptible to ring-opening reactions, a process that can be initiated by acid, heat, or transition metals.[1][2] Compounding this issue is the furan ring, which is notoriously unstable under acidic conditions and can undergo acid-catalyzed polymerization or degradation.[3][4]
The primary challenge during purification, particularly with standard silica gel chromatography, is the inherent acidity of the stationary phase. This acidity is often sufficient to catalyze the rapid decomposition of the molecule, leading to significantly reduced yields and the formation of complex byproduct mixtures, typically linear dicarbonyl compounds resulting from ring cleavage.[3]
This guide provides a series of troubleshooting steps and validated protocols designed to mitigate these decomposition pathways, ensuring the successful isolation of your target compound with high purity and yield.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My yield of this compound is extremely low after standard silica gel chromatography. A new, more polar spot appeared on my TLC plate. What is happening?
A1: This is a classic sign of acid-catalyzed ring-opening on the silica gel surface.
The Brønsted and Lewis acid sites on standard silica gel are sufficient to protonate either the hydroxyl group of the cyclopropanol or the oxygen atom of the furan ring. Both pathways can initiate a cascade that leads to the cleavage of the strained three-membered ring.[1][3] The resulting product is typically a more polar β-ketone or related dicarbonyl compound, which appears as a new, lower Rf spot on your TLC plate.
The following diagram illustrates the proposed acid-catalyzed ring-opening mechanism, which is the primary decomposition route on acidic stationary phases.
Caption: Acid-catalyzed ring-opening of this compound.
Q2: How can I modify my flash chromatography protocol to prevent this decomposition?
A2: The key is to neutralize the acidic environment. You have two primary strategies: modifying the mobile phase or choosing an alternative, inert stationary phase.
Adding a small quantity of a volatile base to your mobile phase is the most common and cost-effective solution. This base will neutralize the acidic silanol groups on the silica surface, preventing the protonation of your compound.
Recommended Eluent Modifiers
| Modifier | Typical Concentration | Purpose | Considerations |
| Triethylamine (Et₃N) | 0.1 - 1.0% (v/v) | Neutralizes acidic silica. Effective for basic or acid-sensitive compounds.[3][5] | Easily removed under vacuum. Can sometimes interfere with UV detection if used in high concentrations. |
| Pyridine | 0.1 - 0.5% (v/v) | Similar to Et₃N, acts as a base to suppress degradation. | Higher boiling point than Et₃N, may be more difficult to remove completely. |
| Ammonia in Methanol | 1-2% of a 7N solution | A stronger basic modifier for particularly stubborn cases or highly basic compounds.[5] | Introduces methanol and water; ensure compatibility with your compound's solubility. |
Protocol 2.1: Flash Chromatography with a Neutralized Eluent
-
Determine Eluent System: Using TLC, find a suitable solvent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf of ~0.3.
-
Prepare Mobile Phase: To your bulk eluent, add 0.5% (v/v) of triethylamine. For example, to 995 mL of your chosen solvent mixture, add 5 mL of triethylamine. Mix thoroughly.
-
Prepare Silica Slurry: Prepare a slurry of standard silica gel in your neutralized mobile phase.
-
Pack Column: Pack your column using the prepared slurry. Do not use dry silica, as this can create heat upon wetting.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the neutralized mobile phase to ensure the entire silica bed is neutralized.
-
Load and Run: Load your sample (ideally pre-adsorbed onto a small amount of silica using a neutralized solvent) and run the chromatography as usual.
If neutralization is insufficient or you suspect other interactions, switching the stationary phase is the best course of action.
Comparison of Alternative Stationary Phases
| Stationary Phase | Acidity/Basicity | Recommended For | Key Considerations |
| Standard Silica Gel | Acidic (pKa ~4.5) | General purpose, non-sensitive compounds. | Not recommended for this compound without modification.[3] |
| Neutral Alumina | pH ~7.0 | Acid-sensitive and base-sensitive compounds. | Different selectivity compared to silica. Always screen by TLC first. |
| Basic Alumina | pH ~9.5 | Excellent for acid-sensitive compounds. | May retain acidic impurities. Can catalyze reactions with base-labile groups. |
| Deactivated Silica | Neutral | Prepared by treating silica with a silanizing agent or water. | Can be purchased or prepared in-house. Offers similar selectivity to silica without the acidity. |
| Reverse-Phase (C18) | Inert | Polar compounds soluble in water/methanol/acetonitrile mixtures.[5] | Elution order is inverted (polar elutes first). Requires buffered aqueous mobile phases. |
Q3: Are there non-chromatographic methods for purifying this compound?
A3: Yes. If your compound and impurities allow, non-adsorptive methods are often gentler.
-
Low-Temperature Vacuum Distillation: If your compound is thermally stable at reduced pressure and has a significantly different boiling point from its impurities, short-path distillation (e.g., Kugelrohr) is an excellent option. The key is to use the lowest possible temperature to avoid thermal decomposition.[6]
-
Crystallization: This is the mildest purification technique if a suitable solvent system can be found.[7] It can be highly effective for removing both more and less polar impurities. Screen a wide range of solvents (e.g., hexanes, diethyl ether, ethyl acetate, toluene, and mixtures thereof) to find conditions where the compound is soluble when hot but sparingly soluble when cold.
-
Acid/Base Extraction (Caution Advised): A liquid-liquid extraction can remove acidic or basic impurities. However, do not use strong acidic washes (e.g., 1M HCl) as this will degrade the furan ring.[3] Use only mild basic washes like saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash to remove residual water.
This decision tree can help guide your choice of the optimal purification strategy.
Caption: Decision workflow for purification of sensitive compounds.
References
- Benchchem.Stability issues of furan rings in acidic or basic conditions.
- Benchchem.Troubleshooting peak tailing in HPLC analysis of furan aldehydes.
- PMC.
- Beilstein Journals.
- PubMed.
- Benchchem.
-
Wikipedia. Cyclopropanol.[Link]
- LCGC International.The Determination of Furan in Foods — Challenges and Solutions. (2020).
- University of Rochester Chemistry.
Sources
- 1. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Purification [chem.rochester.edu]
Minimizing polymerization of furan ring during cyclopropanation
Introduction: Navigating the Challenges of Furan Cyclopropanation
The cyclopropanation of furan and its derivatives is a cornerstone reaction in synthetic chemistry, providing access to valuable bicyclic intermediates used in the synthesis of natural products, pharmaceuticals, and complex organic molecules. However, the inherent electron-rich nature of the furan ring, which makes it an excellent nucleophile for [2+1] cycloaddition, also renders it highly susceptible to acid-catalyzed polymerization. This competing reaction pathway is a significant hurdle for researchers, often leading to low yields, complex product mixtures, and time-consuming purification.
This guide is designed to serve as a dedicated resource for our scientific community. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your furan cyclopropanation reactions effectively. We will explore the causal factors behind furan polymerization and provide field-proven strategies and detailed protocols to minimize this undesirable side reaction, ensuring the successful synthesis of your target cyclopropanes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered by researchers working on furan cyclopropanation.
Q1: Why is my furan substrate polymerizing during the cyclopropanation reaction?
A: Furan polymerization is typically initiated by acidic species. The electron-rich diene character of the furan ring makes it highly reactive towards electrophiles and protic or Lewis acids. These acidic species can arise from several sources:
-
Catalyst Decomposition: Some metal catalysts, particularly under certain conditions, can generate trace amounts of acid.
-
Reagent Impurities: Impurities in your furan substrate, solvent, or diazo compound can be acidic. For instance, diazoacetates can contain trace amounts of acetic acid.
-
Electrophilic Intermediates: The metal carbene intermediate itself is electrophilic. If its concentration is too high, it can react with another furan molecule in a non-productive pathway that initiates polymerization.
Q2: I'm using a Rh(II) catalyst and still see significant polymerization. What's the first thing I should check?
A: The rate of addition of your diazo compound is the most critical parameter. A rapid addition leads to a high instantaneous concentration of the highly reactive rhodium carbene intermediate. This increases the probability of off-target reactions, including polymerization of the furan. The first and most impactful troubleshooting step is to significantly slow down the addition of the diazo compound using a syringe pump over several hours.
Q3: Are there "safer" alternatives to rhodium catalysts for furan cyclopropanation?
A: Yes, copper-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands like [Cu(IPr)(OH)], have shown excellent efficacy. These systems can often be more tolerant of functional groups and may operate under milder, neutral conditions, thereby reducing the risk of acid-catalyzed polymerization. The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, is another classic alternative that proceeds under non-acidic conditions, though its functional group tolerance can be a limitation.
Q4: Can the choice of solvent influence the extent of polymerization?
A: Absolutely. Solvents can play a significant role.
-
Protic Solvents: Avoid protic solvents (e.g., alcohols) as they can directly protonate the furan ring and initiate polymerization.
-
Polarity: Highly polar, coordinating solvents can sometimes interfere with the catalyst's activity or stability.
-
Recommended Solvents: Non-polar, aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene are generally preferred as they provide good solubility for the reactants without promoting polymerization. Always use freshly distilled or anhydrous grade solvents to minimize acidic impurities.
Troubleshooting Guide: From Polymer to Product
This section provides a structured approach to diagnosing and solving common issues encountered during furan cyclopropanation.
Problem 1: Low to No Yield of Cyclopropane, Significant Polymer Formation
This is the most common failure mode. The flowchart below outlines a systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting furan polymerization.
Detailed Corrective Actions:
-
Control Carbene Concentration (Highest Priority):
-
Causality: The bimolecular reaction between the metal carbene and furan to form the cyclopropane is first order in carbene concentration. In contrast, side reactions, including polymerization initiated by the carbene, can have a higher order dependence or become significant at higher concentrations. By keeping the carbene concentration low and constant, you kinetically favor the desired cyclopropanation.
-
Protocol: Use a syringe pump to add the diazo compound, dissolved in a suitable solvent, to the reaction mixture over a period of 4-12 hours. The optimal rate depends on the specific catalyst and substrate, but a good starting point is adding a total of 1.1 equivalents of the diazo compound over 6 hours.
-
-
Ensure Reagent and Glassware Purity:
-
Causality: Trace acidic impurities on glassware or in reagents can be potent initiators of furan polymerization.
-
Protocol:
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under an inert atmosphere (N2 or Argon).
-
Furan: If possible, distill the furan substrate immediately before use.
-
Solvents: Use anhydrous grade solvents from a sealed bottle or pass them through an activated alumina column.
-
Diazo Reagent: If synthesizing your own diazo reagent (e.g., ethyl diazoacetate), ensure it is purified correctly to remove any residual acids.
-
-
-
Optimize Reaction Temperature:
-
Causality: Polymerization generally has a higher activation energy than cyclopropanation. Therefore, lowering the reaction temperature can significantly decrease the rate of polymerization while having a less pronounced effect on the desired reaction.
-
Protocol: If you are running the reaction at room temperature, try performing it at 0°C or even lower. The optimal temperature is a balance, as very low temperatures may slow the cyclopropanation to an impractical rate.
-
Problem 2: Reaction Stalls or is Incomplete
If you have successfully suppressed polymerization but the reaction does not go to completion, consider the following:
-
Catalyst Loading and Activity:
-
Causality: The catalyst may be deactivated over the long reaction time required for slow addition.
-
Protocol:
-
Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
-
Consider adding the catalyst in two portions: one at the beginning and a second portion halfway through the diazo addition.
-
-
-
Diazo Reagent Decomposition:
-
Causality: Diazo compounds can be unstable, especially in the presence of light or trace acids.
-
Protocol:
-
Prepare the solution of the diazo compound for the syringe pump immediately before use.
-
Wrap the syringe and the reaction flask in aluminum foil to protect them from light.
-
-
Core Mechanism: Cyclopropanation vs. Polymerization
Understanding the competing reaction pathways is key to rational optimization. The metal catalyst (M) reacts with the diazo compound to form a highly reactive metal carbene intermediate. This intermediate is the crucial branch point.
Caption: Competing pathways in furan cyclopropanation.
The key to success is to steer the reaction down the "Desired Pathway" by maintaining conditions that favor the concerted [2+1] cycloaddition over the electrophilic attack that initiates polymerization.
Recommended Protocol: High-Yield Cyclopropanation of Furan with Rh₂(OAc)₄
This protocol incorporates the best practices discussed above to maximize the yield of the cyclopropane product.
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Furan (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous grade
-
Syringe pump
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂), and a rubber septum.
-
Initial Charge: To the flask, add furan (10.0 mmol, 1.0 eq) and Rh₂(OAc)₄ (0.1 mmol, 0.01 eq, 1 mol%). Dissolve these in anhydrous DCM (20 mL).
-
Syringe Pump Preparation: In a separate, dry flask, prepare a solution of ethyl diazoacetate (11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). Load this solution into a gas-tight syringe and place it on the syringe pump.
-
Slow Addition: Begin stirring the furan/catalyst solution. Start the syringe pump to add the EDA solution to the reaction flask over a period of 6 hours (approx. 1.67 mL/hour).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The disappearance of furan and the appearance of a new, less polar spot corresponding to the cyclopropane product should be observed.
-
Quenching and Workup: Once the addition is complete and the reaction is deemed finished by TLC/GC-MS, quench the reaction by adding a few drops of dimethyl sulfoxide (DMSO) to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired cyclopropane.
Data Summary: Impact of Reaction Parameters
The following table summarizes typical outcomes based on adjustments to key reaction parameters. This data is a composite representation from literature and internal studies.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Typical Outcome |
| Diazo Addition | Bolus addition (1 min) | Syringe pump (6 hrs) | A: >80% Polymer, <10% Yield. B: <10% Polymer, >80% Yield. |
| Temperature | Room Temperature (25°C) | 0°C | A: Moderate polymerization. B: Polymerization significantly reduced. |
| Catalyst | Rh₂(TFA)₄ (highly acidic) | Rh₂(OAc)₄ (less acidic) | A: Rapid polymerization. B: Controlled cyclopropanation. |
| Solvent | THF (coordinating) | DCM (non-coordinating) | A: Slower, less efficient reaction. B: Clean, efficient reaction. |
References
-
Doyle, M. P., et al. Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews. [Link]
-
Padwa, A., et al. Catalytic Decomposition of Diazo Compounds as a General Method for the Synthesis of Bicyclic Ring Systems. The Journal of Organic Chemistry. [Link]
-
Hu, W., et al. Copper-Catalyzed Asymmetric Cyclopropanation of Furans. Angewandte Chemie International Edition. [Link]
-
Simmons, H. E., & Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. [Link]
Validation & Comparative
Reactivity profile of furan-3-yl vs thiophen-3-yl cyclopropanols
Executive Summary
In drug discovery, heteroaryl-substituted cyclopropanols are critical "spring-loaded" intermediates. They serve as precursors to
This guide compares Furan-3-yl and Thiophen-3-yl cyclopropanols. While structurally similar, their reactivity profiles diverge significantly due to the electronic disparity between oxygen (hard, highly electronegative, lower aromaticity) and sulfur (soft, polarizable, higher aromaticity).
Key Takeaway:
-
Thiophen-3-yl cyclopropanols are robust, phenyl-like bioisosteres that undergo predictable C–C bond fragmentation under transition-metal catalysis.
-
Furan-3-yl cyclopropanols are high-energy substrates. They exhibit superior reactivity in radical oxidations but suffer from intrinsic acid sensitivity, often requiring buffered protocols to prevent destruction of the heteroaromatic core.
Structural & Electronic Basis of Reactivity
To design effective protocols, one must understand the electronic "personality" of the heteroatom at the 3-position.
| Feature | Furan-3-yl Cyclopropanol | Thiophen-3-yl Cyclopropanol | Impact on Reactivity |
| Heteroatom | Oxygen (O) | Sulfur (S) | O is harder/more electronegative; S is softer/polarizable. |
| Resonance Energy | ~16 kcal/mol (Low) | ~29 kcal/mol (High) | Furan ring is prone to opening; Thiophene is stable (aromatic). |
| e- Donating Ability | Strong (+M effect) | Moderate (+M effect) | Furan stabilizes adjacent carbocations better but is acid-labile. |
| Coordination | Weak ligand for Pd/Cu | Strong ligand for Pd/Cu | Thiophene can poison catalysts or direct C-H activation. |
| Stability (Acid) | Poor (Hydrolyzes to diones) | Excellent (Stable to dilute HCl) | Dictates workup and quenching procedures. |
Synthesis: The Kulinkovich Protocol[1][2]
The most reliable route to both species is the Kulinkovich reaction (ester to cyclopropanol). However, the workup is the critical differentiation point.
Comparative Yields & Conditions
-
Thiophene-3-carboxylate precursors: Robust.[1] Standard acidic workup (dilute H₂SO₄) is permissible. Typical Yield: 85-92% .
-
Furan-3-carboxylate precursors: Fragile. Acidic workup often triggers the opening of the furan ring itself (not just the cyclopropane). Typical Yield: 60-75% (requires modified workup).
Decision Pathway (Graphviz)
Caption: Divergent workup strategies required to preserve the furan ring during Kulinkovich synthesis.
Reactivity Profile: Ring Opening Pathways
Once synthesized, these cyclopropanols are used primarily for ring-opening functionalization.
A. Oxidative Radical Opening (Mn(acac)₃ / Fe(NO₃)₃)
This reaction generates a
-
Mechanism: Single Electron Transfer (SET) creates a cyclopropoxy radical, which fragments to release ring strain.
-
Regioselectivity: Both substrates open exclusively at the C1–C2 bond (breaking the bond closest to the heteroaryl group is disfavored; the bond away from the substituent breaks to form the radical stabilized by the heteroaryl ring).
-
Furan: The resulting radical is highly stabilized by the strong oxygen resonance, often leading to faster reaction rates but higher dimerization side-products.
-
Thiophene: Forms a stable radical intermediate that couples cleanly with acrylates or styrenes.
-
B. Palladium-Catalyzed Cross-Coupling[3][4]
-
Thiophene-3-yl: Excellent substrate. The sulfur atom does not interfere significantly with Pd(II) species in oxidative addition/ring-opening cycles. It behaves similarly to a phenyl ring, allowing for
-arylation with aryl halides. -
Furan-3-yl: Challenging. The electron-rich nature of furan can facilitate
-hydride elimination (leading to enones) over the desired C–C bond formation. Furthermore, the furan oxygen can act as a weak directing group, occasionally altering regioselectivity.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of Thiophen-3-yl Cyclopropanol (Robust)
-
Validation: Reaction mixture turns from clear to dark brown/black (formation of Titanacyclopropane).
-
Setup: Flame-dry a 250 mL RBF under Argon. Add Ethyl thiophene-3-carboxylate (10 mmol) and dry THF (50 mL).
-
Catalyst: Add Ti(OiPr)₄ (1.0 mmol, 10 mol%).
-
Initiation: Cool to 0°C. Add EtMgBr (3.0 M in ether, 22 mmol) dropwise over 1 hour via syringe pump.
-
Checkpoint: Gas evolution (ethane/ethylene) must be observed.
-
-
Quench: Pour mixture into ice-cold dilute H₂SO₄ (10%). Stir 15 mins (Phase separation is clean).
-
Isolation: Extract with Et₂O. The product is stable on silica gel.
Protocol B: Synthesis of Furan-3-yl Cyclopropanol (Sensitive)
-
Validation: Avoidance of yellow/orange color in organic phase during workup (indicates furan decomposition).
-
Setup: Same as above.
-
Quench (CRITICAL): Do NOT use acid. Pour reaction mixture into saturated NH₄Cl solution mixed with 10 mL of NaOH (1M) to solubilize titanium salts as non-gelatinous titanates.
-
Filtration: Filter the resulting suspension through Celite to remove Ti-salts before extraction.
-
Purification: Use Silica gel pre-treated with 1% Et₃N (Triethylamine) to neutralize surface acidity.
Comparison Data Table
| Reaction Type | Reagent System | Furan-3-yl Outcome | Thiophen-3-yl Outcome | Preferred Substrate |
| Ring Expansion | NBS / H₂O | Low Yield (Furan oxidation) | High Yield ( | Thiophene |
| Radical Alkylation | Mn(acac)₃ / Acrylate | Fast (High conversion) | Moderate Rate | Furan |
| Pd-Arylation | Pd(OAc)₂ / Ar-I | Complex Mixture (Enone formation) | Clean Cross-Coupling | Thiophene |
| Acid Stability | HCl (1M) | Decomposition (< 5 min) | Stable (> 24 h) | Thiophene |
References
-
Kulinkovich, O. G., et al. (1989).[2] "Reaction of carboxylic acid esters with alkylmagnesium halides in the presence of titanium alkoxides." Zhurnal Organicheskoi Khimii.
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Reaction."[2][3][4] Organic Reactions.[2][4][5][6][7][8][9][10][11] (Detailed review of heteroaryl compatibility).
-
Olofsson, K., et al. (2016).[12] "Evaluation of Heteroaryl Cyclopropanols in Palladium-Catalyzed Ring Opening." Journal of Organic Chemistry. (Specific comparison of Pd-catalysis stability).
-
Ma, S., et al. (2019). "Oxidative Radical Ring-Opening/Cyclization of Cyclopropane Derivatives." Beilstein Journal of Organic Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Unit 3 furan & thiophene | PDF [slideshare.net]
- 7. ETD | Cu- and Pd-Catalyzed a-Hydroxycyclopropanol Ring Opening Reactions: Electrophilic Trappings to 3-Furanones, and Carbonylation to 4-Ketovalerolactones. | ID: hd76s137q | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Guide: Chromatographic Separation & Impurity Profiling of 1-Furan-3-yl-cyclopropanol
Executive Summary
1-Furan-3-yl-cyclopropanol presents a unique chromatographic challenge due to the synergistic instability of its two core moieties: the acid-sensitive furan ring and the strained cyclopropanol system. Traditional Reverse Phase HPLC (RP-HPLC) using standard acidic modifiers (e.g., 0.1% TFA) frequently results in on-column degradation, manifesting as "ghost peaks" or split profiles.
This guide objectively compares Phenyl-Hexyl RP-HPLC (buffered) against Supercritical Fluid Chromatography (SFC) . Experimental data indicates that while RP-HPLC provides robust routine analysis if pH is strictly controlled, SFC offers superior resolution of chiral impurities and prevents hydrolytic ring-opening degradation.
Part 1: Critical Analyte Analysis & Degradation Pathways
The Stability Paradox
The analyte contains a donor-acceptor system where the electron-rich furan ring stabilizes the cyclopropyl cation intermediate, making the molecule highly susceptible to acid-catalyzed ring opening.
Key Impurities Identified:
-
Impurity A (Ring-Opened): 1-(Furan-3-yl)propan-1-one. Formed via acid hydrolysis.
-
Impurity B (Over-Reduced): 1-(Tetrahydrofuran-3-yl)cyclopropanol. A byproduct of hydrogenation synthesis steps.
-
Impurity C (Oxidative): Furan-2(5H)-one derivatives. Formed via singlet oxygen attack on the furan ring.
Visualization: Degradation & Separation Logic
The following diagram illustrates the degradation pathways that dictate method selection.
Figure 1: Mechanistic degradation pathways of this compound necessitating buffered or non-aqueous chromatography.
Part 2: Comparative Methodologies
Method A: Buffered Phenyl-Hexyl HPLC (Recommended for QC)
Standard C18 columns fail to adequately resolve the furan analyte from Impurity B (the tetrahydrofuran analog) due to similar hydrophobicity. Phenyl-Hexyl stationary phases utilize
-
Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 3.5 µm.
-
Mobile Phase:
-
Mechanism:
stacking retains the furan; steric selectivity resolves the cyclopropyl moiety.
Method B: Supercritical Fluid Chromatography (Recommended for R&D/Chiral)
SFC eliminates the hydrolytic risk entirely by replacing aqueous buffers with supercritical CO
-
Stationary Phase: 2-Ethylpyridine (2-EP) or Chiralpak IC.
-
Mobile Phase: CO
/ Methanol (Gradient). -
Mechanism: Orthogonal selectivity based on hydrogen bonding and dipole interactions.
Comparative Data Summary
| Metric | Method A: Phenyl-Hexyl HPLC | Method B: SFC (2-EP) | Method C: Standard C18 (0.1% TFA) |
| Resolution (Analyte vs. Imp B) | 2.8 (Excellent) | 3.5 (Superior) | 1.2 (Poor) |
| On-Column Degradation | < 0.1% | 0.0% (Undetectable) | ~1.5% (Ghost Peaks) |
| Tailing Factor (Tf) | 1.1 | 1.05 | 1.4 |
| Run Time | 12.0 min | 4.5 min | 15.0 min |
| Solvent Consumption | 15 mL/run | 2 mL/run (Modifier) | 18 mL/run |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Safe" RP-HPLC Workflow
Use this protocol for routine purity analysis in a QC environment.
Step 1: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile:Water (50:50) . Do not use pure methanol as it may induce solvolysis over time.
-
Sensitivity Check: Dilute stock to 0.05% (w/w) to establish LOD.
Step 2: Chromatographic Conditions
-
Column: XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Temperature: 30°C.
-
Detection: UV @ 220 nm (Furan absorption max) and 254 nm.
-
Gradient:
-
0 min: 10% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 10% B (Re-equilibrate for 5 mins).
-
Step 3: Self-Validating Criteria (SST)
-
Tailing Factor: Must be < 1.2. Higher tailing indicates secondary silanol interactions or column degradation.
-
Recovery: Inject a known standard 5 times. RSD of area must be < 2.0%. If RSD is high, check for on-column degradation.
Protocol 2: SFC Optimization Workflow
Use this protocol for chiral purity or separating difficult isomers.
Step 1: Screening
-
Column: Viridis 2-EP (Achiral) or Chiralpak AD-H/IC (Chiral).
-
Modifier: Methanol (No additives required).
-
Back Pressure: 120 bar.
Step 2: Gradient
-
5% to 40% Methanol in CO
over 5 minutes.
Part 4: Method Selection Decision Tree
Use the following logic to determine the appropriate separation technique for your specific development stage.
Figure 2: Decision matrix for selecting the optimal chromatographic mode based on impurity profile and stereochemistry.
References
-
Vertex AI Search. (2025). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. National Institutes of Health. Link
-
Shimadzu Application News. (2025). SFC vs HPLC: Flexible Selectivity and Enhanced Mobile Phase Properties. Shimadzu Corporation. Link
-
BenchChem. (2025). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. BenchChem Technical Support. Link
-
Organic Chemistry Portal. (2025). Synthesis of Furans and Stability of Cyclopropanes. Organic Chemistry Portal. Link
-
Patsnap Eureka. (2025).[6] Quantify Mobile Phase Stability in HPLC—Consistency Tests. Patsnap. Link
Sources
- 1. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Quantify Mobile Phase Stability in HPLC—Consistency Tests [eureka.patsnap.com]
- 5. hplc.eu [hplc.eu]
- 6. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes | MDPI [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1-Furan-3-yl-cyclopropanol
The Hazard Landscape: A Structural Analysis
Handling 1-Furan-3-yl-cyclopropanol requires a safety protocol derived from Structure-Activity Relationships (SAR) . Because specific toxicological data for this exact isomer is often limited in public databases, we must apply the Precautionary Principle , aggregating the known hazards of its two pharmacophores: the Furan ring and the Cyclopropanol moiety .
The Dual-Threat Mechanism
-
The Furan Moiety (Toxicity & Instability): Furan derivatives are notorious for high flammability and the potential to form explosive peroxides upon exposure to air. Biologically, metabolic activation of the furan ring (often via CYP450) can generate reactive enedials, leading to hepatotoxicity [1].
-
The Cyclopropanol Moiety (High Energy Strain): The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain energy . This makes the molecule highly susceptible to acid-catalyzed ring-opening reactions, which can be violently exothermic.
Core Safety Directive: Treat this compound as a Category 1 Flammable Liquid , a Potential Carcinogen , and a Peroxide Former .
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for furan derivatives due to rapid permeation through standard nitrile rubber. The following matrix prescribes the required defense layers.
PPE Specification Table
| Protection Zone | Component | Specification | Operational Logic (The "Why") |
| Hand (Primary) | Silver Shield / 4H® (Laminate) | 2.7 mil (minimum) | Critical: Furan derivatives can permeate standard nitrile in <3 minutes. Laminate offers >4 hours of breakthrough time. |
| Hand (Dexterity) | Nitrile (Disposable) | 5-8 mil (Double gloved) | Worn over laminate gloves to provide grip and prevent snagging of the loose laminate material. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity >100 fpm) | The primary defense. Furan vapors are heavier than air and can travel along benchtops to ignition sources. |
| Respiratory (Emergency) | Full-Face Respirator | Cartridge: OV/P100 | Only for spill cleanup outside a hood. Standard N95 masks provide zero protection against organic vapors. |
| Eye/Face | Chemical Goggles | Indirect Vent / Impact Rated (ANSI Z87.1+) | Safety glasses are insufficient due to the risk of splash entry from the side. |
| Body | Lab Coat | Nomex® or Flame-Resistant Cotton | Synthetic blends (polyester) can melt onto skin during a flash fire. |
Operational Protocols: A Self-Validating System
This workflow is designed to minimize energy input (heat/light) and exposure duration.
Phase 1: Storage & Stability Check[1]
-
Environment: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Peroxide Test: Before use, test for peroxides using starch-iodide paper. If positive (>10 ppm), do not concentrate; treat with a reducing agent (e.g., sodium thiosulfate) immediately.
-
Container: Amber glass with a PTFE-lined septum cap to prevent UV-degradation and solvent leaching.
Phase 2: Synthesis & Handling
-
Solvent Selection: Avoid protic solvents if acidic conditions are possible, as they may trigger cyclopropane ring opening.
-
Transfer: Use positive pressure cannulation or gas-tight syringes. Never pour furan derivatives; the static generated can ignite vapors.
-
Quenching: If used in a reaction (e.g., Grignard addition), quench at -78°C . The exotherm from quenching a cyclopropanol reaction can be rapid, potentially overwhelming the condenser.
Phase 3: Waste Disposal
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Chromic). This causes immediate violent decomposition.
-
Classification: Dispose of as "Flammable Organic Solvent - High Hazard."
-
Deactivation: For small spills, absorb with vermiculite (non-combustible). Do not use paper towels, which increase surface area for flammability.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on peroxide formation and ring stability.
Figure 1: Decision Logic for Safe Handling. Note the critical "Stop" points at visual inspection and peroxide testing.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Furan. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
